The table below summarizes key technical data on Vinpocetine, which could be relevant for anticipating the properties or synthesis of its N-oxide derivative.
| Property | Description |
|---|---|
| IUPAC Name | (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester [1] |
| Chemical Formula | C₂₂H₂₆N₂O₂ [1] |
| Molecular Weight | 350.462 g·mol⁻¹ [1] |
| Origin & Synthesis | Semi-synthetic derivative of vincamine, an alkaloid from Vinca minor (lesser periwinkle) [2] [3] [1]. |
| Primary Metabolite | Apovincaminic acid (formed via hydrolysis of the ester group) [2]. The "N-Oxide" suggests oxidation on a nitrogen atom, a different metabolic pathway. |
| Aqueous Solubility | Poor [2] |
| Analytical Method (2024) | Electrooxidation on a glassy carbon electrode; irreversible oxidation peak at +1.0 V (vs. Ag/AgCl); method applicable to pharmaceutical formulations [4]. |
While a protocol for Vinpocetine N-Oxide is unavailable, a recent study details a modern electrochemical method for Vinpocetine analysis, which could be adapted [4].
Based on the available information, the following workflow outlines a logical approach to discover and characterize this compound. The diagram below visualizes this proposed multi-stage process.
This workflow proposes a pathway from initial hypothesis to full characterization of this compound.
The absence of direct data on this compound in the current literature suggests it may be a novel or poorly characterized compound. Your research could fill a significant gap. The well-documented anti-inflammatory effects of Vinpocetine, primarily through IKK inhibition and suppression of the NF-κB pathway [3], provide a strong rationale to investigate whether an N-oxide metabolite contributes to or modulates this activity.
To advance your research, I suggest:
The consensus across multiple studies is that vinpocetine undergoes rapid and extensive metabolism, primarily through hydrolysis. Its main and active metabolite is apovincaminic acid (AVA), formed by de-esterification [1] [2] [3].
The table below summarizes the key characteristics of this primary metabolite:
| Parameter | Description of Apovincaminic Acid (AVA) |
|---|---|
| Identity | Main, active metabolite of vinpocetine [2] [4]. |
| Formation | Formed via de-esterification (hydrolysis) of the parent vinpocetine compound [1] [4]. |
| Analytical Detection | Quantified in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection [2]. |
| Pharmacokinetic Modeling | Population pharmacokinetic (PopPK) models have been developed for AVA based on clinical studies [2]. |
The following diagram illustrates this primary metabolic pathway and the associated research focus:
Recent scientific inquiry has centered on apovincaminic acid (AVA). A 2023 study proposed a population pharmacokinetic (PopPK) model for AVA to optimize dosing for vinpocetine's potential new applications [2].
The experimental protocol for studying AVA typically involves:
The absence of "Vinpocetine N-Oxide" in the current findings suggests it is not a major or well-characterized metabolite. To deepen your investigation, you could:
The table below summarizes the key pharmacokinetic parameters of vinpocetine and its main active metabolite, apovincaminic acid (AVA), based on available literature [1] [2] [3].
| Parameter | Vinpocetine | Apovincaminic Acid (AVA) |
|---|---|---|
| Bioavailability | ~60% (with food); ~7% (fasting) [4] | Information scarce; active metabolite [1] |
| Time to Peak Plasma Concentration (T~max~) | ~1 hour [4] | Not fully characterized [1] |
| Plasma Half-Life (T~½~) | 1 - 4 hours [2] [4] | Not fully characterized [1] |
| Protein Binding | Information not available in search results | Information not available in search results |
| Volume of Distribution | Information not available in search results | Information not available in search results |
| Primary Route of Metabolism | Extensive hepatic metabolism [4] | Formed from vinpocetine via de-esterification [1] |
| Primary Route of Elimination | Renal excretion of metabolites [4] | Renal excretion [4] |
| Active Metabolites | Apovincaminic Acid (AVA) [1] | - |
Vinpocetine undergoes rapid and extensive metabolism in the body. The primary and active metabolite is apovincaminic acid (AVA), which is formed through a de-esterification process [1]. Vinpocetine N-Oxide would represent a different, secondary metabolic pathway, likely involving oxidation by hepatic enzymes, but specific data on this compound is absent from the available literature.
Research into vinpocetine's pharmacokinetics often employs these technical methods:
The lack of data on this compound indicates it is likely a minor metabolite or one that has not been a primary focus of pharmacokinetic studies, which have centered on AVA [1]. For a complete profile, dedicated studies would be needed to:
Vinpocetine, the parent molecule, is well-established to cross the blood-brain barrier effectively.
The table below summarizes the key pharmacokinetic and BBB permeability data for vinpocetine:
| Property | Description/Value | Citation |
|---|---|---|
| BBB Permeability | Crosses the BBB; confirmed by PET scan | [1] [2] [3] |
| Regional Distribution | Preferentially accumulates in thalamus, putamen, basal ganglia, visual cortex | [2] [3] |
| Lipophilicity | High (an indole alkaloid with high lipid solubility) | [4] |
| Oral Bioavailability | ~60-100% (with food); ~6.7% (fasting) | [5] [2] [6] |
| Elimination Half-life | 1 - 2 hours (oral) | [7] [2] [6] |
The absence of data on Vinpocetine N-Oxide indicates a genuine gap in the current scientific literature. Your research could focus on characterizing this specific metabolite. The following diagram outlines a potential experimental workflow to investigate its properties.
A proposed workflow for evaluating the blood-brain barrier permeability of this compound.
Based on established protocols for vinpocetine and similar compounds, here are detailed methodologies for key experiments:
1. In Vitro BBB Models
2. In Vivo Distribution Studies
Kp = (Total drug concentration in brain) / (Total drug concentration in plasma). A Kp > 0.3 generally suggests good brain penetration [8].3. Analytical Method Development (LC-MS/MS)
When designing your study, please consider the following factors derived from the pharmacology of vinpocetine:
Vinpocetine is a multi-target agent with several well-characterized mechanisms of action. The table below summarizes its key molecular targets and associated quantitative data [1] [2] [3].
| Molecular Target | IC₅₀ / Affinity | Primary Biological Effect | Experimental Evidence |
|---|
| PDE1 (Phosphodiesterase 1) | PDE1A/1B: 8-20 µM PDE1C: 40-50 µM | Increases cGMP; promotes cerebral vasodilation, modulates neuronal excitability [1]. | In vitro enzyme assays using purified PDE1 isozymes [1]. | | IKK (IκB kinase) | ≈ 17 µM (IC₅₀) Ki (IKKβ): 0.78 µM [2] | Inhibits NF-κB signaling; reduces expression of pro-inflammatory cytokines and adhesion molecules [1] [4]. | In vitro kinase assays; observed inhibition of TNF-α induced NF-κB activation in vascular cells (SMCs, ECs) [1] [4]. | | Voltage-gated Na⁺ channels | 10-50 µM (IC₅₀) | Blocks Na⁺ channels; provides neuroprotection by reducing neuronal excitability during ischemia [1] [3]. | Patch-clamp electrophysiology in neuronal cells [1]. | | Ca²⁺ channels | N/A (functional antagonist) | Reduces Ca²⁺ influx; prevents calcium overload and excitotoxicity [4] [3]. | Indirect measurement via modulation of intracellular calcium levels in neuronal models [3]. |
The following diagram illustrates the primary anti-inflammatory mechanism of Vinpocetine via the NF-κB pathway, which is a key mechanism implicated in its therapeutic potential for atherosclerosis and other inflammatory conditions [1] [4].
For researchers aiming to verify the central anti-inflammatory mechanism shown above, the following in vitro protocol provides a detailed methodology [1] [4].
Objective: To confirm that Vinpocetine inhibits NF-κB activation by directly targeting the IKK complex in cultured vascular cells (e.g., Human Aortic Smooth Muscle Cells - HASMCs).
Key Procedures:
The strong evidence for Vinpocetine's role as an IKK inhibitor and its excellent safety profile make it a promising candidate for drug repurposing, particularly in inflammatory diseases like atherosclerosis [1] [4] [3]. Future research should focus on:
Vinpocetine is known to degrade under various stress conditions. While an alkaline-induced degradation product is well-documented [1], a comprehensive impurity profile suggests that Vinpocetine can form multiple degradation products under stress, which may include the N-Oxide derivative [2]. Therefore, a stability-indicating method that can separate Vinpocetine from all its potential impurities is the essential first step toward identifying and quantifying Vinpocetine N-Oxide specifically.
The following workflow outlines the logical process for developing and validating an HPLC method for a degradation product like this compound.
The tables below summarize two highly relevant HPLC methods from the literature that are designed to separate Vinpocetine from its degradation products. These can be optimized for this compound.
Table 1: Summary of Adaptable HPLC Conditions
| Parameter | Method 1: Stability-Indicating [2] | Method 2: For Vitamin E & Vinpocetine [1] |
|---|---|---|
| Objective | Quantify Vinpocetine & potential impurities | Simultaneous determination with degradation product |
| Column | Not specified (C18 likely) | C8 column |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 6.0) (65:35, v/v) | 0.05 M KH₂PO₄ (pH=3) : Methanol (Gradient elution) |
| Flow Rate | 1.7 mL/min | 1.5 mL/min |
| Detection | UV (Wavelength not specified) | UV @ 235 nm |
| Key Feature | Optimized via multiresponse optimization | Separates Vinpocetine from its alkaline-induced degradant |
Table 2: Key Validation Parameters from Literature (Target Goals for N-Oxide Method)
| Validation Parameter | Typical Results for Vinpocetine [3] [4] | Application to N-Oxide Method |
|---|---|---|
| Linearity Range | 2-12 μg/mL to 160-240 μg/mL [3] [4] | Establish range expected for impurity levels |
| Correlation Coeff. (R²) | >0.996 [3] [4] | Should be >0.99 |
| Precision (% RSD) | <2% [5] [4] | Should be <5% for impurities |
| Accuracy (% Recovery) | 98-102% [3] [5] | Establish for N-Oxide standard |
| LOD/LOQ | LOD: 0.07-0.0968 μg/mL [6] [3] | Demonstrate sufficient sensitivity for impurity |
This protocol is based on the reviewed literature and is intended as a starting point for quantifying this compound.
To generate this compound and other degradants for method development [2] [1]:
Once a separation is achieved, validate the method for N-Oxide quantification as per ICH Q2(R1) guidelines [2] [3]:
This protocol is adapted from published methods for the determination of vinpocetine (VP) and its primary metabolite, apovincaminic acid (AVA), in biological matrices using LC-MS/MS [1] [2] [3]. The method is characterized by high sensitivity, specificity, and a rapid run time.
1.1 Materials and Reagents
1.2 Sample Preparation Procedure (Solid-Liquid Extraction) The following steps are recommended [1]:
Alternative: Protein Precipitation [2] [3] For a faster preparation, especially for brain tissue homogenates, protein precipitation with methanol (typically 500 µL methanol per 100 µL plasma) can be used, followed by centrifugation and direct injection of the supernatant.
1.3 LC-MS/MS Instrumentation and Conditions The table below consolidates parameters from multiple sources [1] [2] [3].
| Parameter | Setting |
|---|---|
| LC System | UPLC or HPLC System |
| Analytical Column | C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | | Gradient Program | Time (min) -> %B: 0 -> 50%, 2.0 -> 95%, 3.0 -> 95%, 3.1 -> 50%, 3.5 -> 50% | | Flow Rate | 0.20 - 0.40 mL/min | | Injection Volume | 5 - 10 µL | | Run Time | 3.5 - 5.0 min | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive mode | | MRM Transitions | VP: m/z 351.4 → 280.2 AVA: m/z 323.2 → 280.2 IS (Dimenhydrinate): m/z 256.2 → 167.3 IS (Phenacetin): m/z 180.0 → 110.0 | | Data Analysis | Agilent MassHunter, Analyst, or similar software. |
The following table summarizes key validation parameters as reported in the literature.
| Validation Parameter | Vinpocetine (VP) | Apovincaminic Acid (AVA) |
|---|---|---|
| Linear Range | 0.1 - 500 ng/mL [1] [3] | 0.103 - 300 ng/mL [1] [2] |
| Correlation Coefficient (r²) | >0.997 [1] | >0.998 [1] |
| Precision (RSD%) | Intra-day & Inter-day < 8.65% [1] | Intra-day & Inter-day < 11.8% [2] |
| Accuracy (RE%) | - | -1.7% to 9.5% [2] |
| Recovery | >80% [3] | >80% [3] |
| LLOQ (Lower Limit of Quantification) | 0.1 ng/mL [3] | 0.103 ng/mL [2] |
This validated method has been successfully applied in non-clinical studies:
Since a direct method for This compound was not found, you can use the established protocols for VP and AVA as a starting point for method development.
This protocol is adapted from a validated stability-indicating HPLC method for vinpocetine and its impurities, which can be leveraged for metabolite identification [1].
1. Method Overview A reversed-phase HPLC technique is employed to separate vinpocetine from its potential degradants and metabolites. The method has been optimized using a multiresponse statistical design to ensure robustness for quality control and investigative analysis [1].
2. Materials and Equipment
3. Sample Preparation
4. Chromatographic Procedure
5. Identification and Validation
The workflow below summarizes the key stages of the analytical process:
The table below summarizes specific parameters from published methods for analyzing vinpocetine and its known metabolite, which can serve as a reference.
| Analyte | Matrix | Technique | Key Chromatographic Conditions | Run Time | Source |
|---|---|---|---|---|---|
| Apovincaminic Acid (Metabolite) | Human Plasma | HPLC-MS | Zorbax SB-C18 column; water (0.2% formic acid)/ACN (80:20) | < 3 minutes | [2] |
| Vinpocetine & Impurities | Tablet | Stability-Indicating HPLC | C18 column; Phosphate Buffer (pH 6.0)/ACN (35:65) | Not Specified | [1] |
| Vinpocetine & Apovincaminic Acid | Rat Plasma | LC-MS/MS | C18 column; gradient elution with methanol-water | Not Specified | [3] |
Vinpocetine (ethyl apovincaminate) is a semi-synthetic derivative of the alkaloid vincamine, which is extracted from the leaves of the lesser periwinkle plant, Vinca minor L. [1] [2]. First synthesized in the late 1960s and marketed in Hungary in 1978 under the trade name Cavinton, it has been used for decades in various countries for the treatment of cerebrovascular disorders and conditions associated with cerebral vascular origin [2] [3] [4]. Although not approved by the FDA for therapeutic use in the United States, it is widely available as a dietary supplement and is the subject of extensive research for its neuroprotective, anti-inflammatory, and antioxidant properties [5] [1] [2].
Its relevance in research is particularly notable in models of neurodegenerative diseases such as Alzheimer's disease (AD), ischemic stroke, and other forms of cerebral ischemia [6] [7] [3]. The compound demonstrates a favorable safety profile and can cross the blood-brain barrier (BBB), making it a compound of significant interest for neuroscience and drug development [4] [8].
Vinpocetine exhibits a multi-target mechanism of action, which contributes to its neuroprotective effects. The key molecular pathways are illustrated in the diagram below and detailed thereafter.
Inhibition of Phosphodiesterase 1 (PDE1): Vinpocetine is a potent and selective inhibitor of the Ca2+/calmodulin-dependent PDE1 enzyme [2] [4]. This inhibition leads to increased intracellular levels of cyclic nucleotides (cAMP and cGMP), resulting in cerebral vasodilation, improved cerebral blood flow, and modulation of neuronal signaling involved in memory and learning [1] [3] [8].
Sodium and Calcium Channel Blockade: Vinpocetine acts as a blocker of voltage-gated sodium channels (NaV), reducing sodium influx into neurons [2] [3] [8]. This subsequently reduces calcium influx through voltage-operated calcium channels (VOCCs). By modulating the flux of these ions, vinpocetine decreases the release of excitatory neurotransmitters, particularly glutamate, thereby protecting neurons from excitotoxicity induced by ischemia or other insults [2] [3].
Anti-inflammatory Action via NF-κB Pathway: A significant mechanism is the anti-inflammatory effect mediated through the inhibition of the NF-κB pathway [5] [4]. Vinpocetine directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα, the inhibitory protein that keeps NF-κB sequestered in the cytoplasm [5]. This inhibition blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and adhesion molecules, which are pivotal in neuroinflammation and atherosclerosis [5].
Antioxidant Effects: Vinpocetine demonstrates reactive oxygen species (ROS) scavenging properties. It inhibits the formation of ROS and lipid peroxidation, thereby reducing oxidative stress—a key contributor to neuronal damage in neurodegenerative diseases and ischemia-reperfusion injury [6] [1].
Table 1: Summary of Key Quantitative Findings from Preclinical and Clinical Studies
| Model/Context | Dosage/Concentration | Key Quantitative Outcomes | Citation |
|---|---|---|---|
| In Vitro Oxidative Stress | Not Specified | Efficiently protected cells from ROS attack; protective effect in models of Aβ protein toxicity. | [6] |
| Rat Entorhinal Cortex Lesion (NMDA-induced) | 10 mg/kg (i.p.) | Significantly attenuated behavioral deficits; reduced lesion size and microglia activation. | [7] |
| Chronic Cerebrovascular Dysfunction (Human) | 5 mg, three times daily | Improved vasodilatory effects (right brain) after 3 months; significant improvement in neurological/cognitive scores (P<0.001). | [1] |
| Acute Cerebral Infarct (Human, RCT) | 30 mg IV once daily for 7 days | Significant improvements in daily activity (14 days), and cognitive/neurological function (90 days) (P<0.001). | [1] |
| Cerebral Blood Flow (Human) | 20 mg infusion | Increased cerebral blood flow by 7% in healthy men. | [8] |
| Pharmacokinetics (Human) | 5 mg oral | Peak blood levels: ~64 ng/mL; Half-life: ~1.46 hours. | [8] |
| Bioavailability (Human) | Oral with water | 6.2-6.7%; Increased by 60-100% when taken with a meal. | [8] |
| Brain Uptake (Human/Primate) | IV dose | 3.18-4.27% of dose entered the brain within 2 minutes. | [8] |
This protocol is adapted from the study by Nyakas et al. (2009) investigating the neuroprotective effects of vinpocetine in a rat model of NMDA-induced excitotoxicity in the entorhinal cortex [7].
1. Animal Model Preparation:
2. Drug Treatment Regimen:
3. Behavioral Testing (Starting after drug treatment):
4. Histological and Morphometric Analysis:
This protocol assesses the effect of vinpocetine on the NF-κB signaling pathway in cultured cells, such as primary macrophages or vascular smooth muscle cells [5].
1. Cell Culture and Treatment:
2. Protein Extraction and Western Blot Analysis:
3. RNA Extraction and Quantitative RT-PCR:
The following diagram outlines a generalized workflow for evaluating the neuroprotective effects of vinpocetine in a preclinical research setting.
Solubility and Formulation: Vinpocetine is poorly soluble in water but soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone [1] [3]. For in vitro studies, prepare a stock solution in DMSO (e.g., 10-100 mM) and dilute in the assay buffer, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%). For in vivo studies, it can be suspended in saline with a dispersing agent or dissolved in a suitable solvent for intravenous administration.
Pharmacokinetics in Humans:
Vinpocetine is generally well-tolerated at therapeutic doses [1] [4]. Reported adverse reactions are typically minor and include facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, and indigestion [1].
Important Considerations:
Vinpocetine is a well-characterized compound with multi-target neuroprotective properties, demonstrating efficacy across various in vitro and in vivo models of neurological injury and disease. Its mechanisms—encompassing PDE1 inhibition, ion channel modulation, NF-κB pathway suppression, and antioxidant activity—provide a strong rationale for its research application. The protocols outlined herein offer a framework for scientists to systematically investigate its effects. Future research should focus on elucidating its precise molecular interactions and validating its potential in larger, well-controlled clinical trials for human neurodegenerative and cerebrovascular diseases.
Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, represents a promising therapeutic candidate for cerebral ischemia research with multi-target mechanisms of action. First synthesized in the late 1960s and marketed in Hungary as Cavinton around 1978, vinpocetine has been used clinically for decades in many countries for cerebrovascular disorders, though it remains investigational in some regions [1] [2]. Chemically known as ethyl apovincaminate, this compound is a semi-synthetic derivative obtained through the modification of vincamine, which is extracted from the leaves of the lesser periwinkle plant (Vinca minor) [1] [3]. The chemical structure of vinpocetine allows it to cross the blood-brain barrier efficiently after both oral and intravenous administration, making it particularly suitable for central nervous system applications [1].
The primary active metabolite of vinpocetine is apovincaminic acid (AVA), which forms through de-esterification and contributes to the compound's pharmacological effects [2]. Vinpocetine exhibits favorable physicochemical properties, with a molecular formula of C~22~H~26~N~2~O~2~ and average molecular weight of 350.462 g/mol [4]. It demonstrates poor water solubility but good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and acetone [3]. Despite its long history of use, vinpocetine has recently gained renewed scientific interest due to discoveries of its novel therapeutic functions in various cell types and disease models, particularly its potent anti-inflammatory effects and protective mechanisms in cerebral ischemia-reperfusion injury [1].
Vinpocetine exhibits a unique multi-target mechanism that differentiates it from more selective therapeutic agents, acting on several key cellular pathways involved in cerebral ischemia pathogenesis. Research indicates that vinpocetine's neuroprotective effects emerge from its combined actions on phosphodiesterase enzymes, ion channels, and inflammatory pathways [1]. This multi-modal activity makes it particularly interesting for addressing the complex pathophysiology of ischemic stroke, which involves multiple parallel destructive processes including excitotoxicity, oxidative stress, and inflammation [5].
Table 1: Primary Molecular Targets of Vinpocetine in Cerebral Ischemia
| Target | IC₅₀ Values | Biological Significance | Cellular Location |
|---|---|---|---|
| PDE1A/1B | 8-20 μM | Regulates cAMP/cGMP levels, affecting cerebral blood flow and metabolism | Brain, vascular smooth muscle |
| PDE1C | 40-50 μM | Controls cyclic nucleotide signaling in proliferating cells | Vascular smooth muscle, heart |
| Voltage-dependent Na⁺ channels | 10-50 μM | Modulates neuronal excitability and prevents excitotoxicity | Neurons, cardiac cells |
| IκB kinase (IKK) | ≈17 μM | Inhibits NF-κB activation and downstream inflammatory responses | Most cell types |
The anti-inflammatory properties of vinpocetine represent one of its most significant mechanisms, particularly through inhibition of the NF-κB pathway. Vinpocetine directly inhibits IκB kinase (IKK), preventing IκB phosphorylation and subsequent degradation, thereby limiting NF-κB translocation to the nucleus and expression of pro-inflammatory genes [1]. This mechanism has been demonstrated to reduce the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various cell types, including vascular cells, microglia, and macrophages [1]. Additionally, vinpocetine has been shown to inhibit NLRP3 inflammasome activation, further reducing caspase-1-dependent maturation of IL-1β and IL-18 in the ischemic brain [5].
Beyond its anti-inflammatory effects, vinpocetine significantly impacts cerebral hemodynamics and metabolism. By inhibiting calcium/calmodulin-dependent phosphodiesterase 1 (PDE1), vinpocetine increases intracellular cyclic AMP and GMP levels, leading to cerebral vasodilation, improved blood flow, and enhanced oxygen and glucose utilization in ischemic brain regions [1] [3]. The compound also acts as a blocker of voltage-gated sodium channels, reducing pathological neuronal excitation and calcium influx during ischemic conditions, thereby mitigating excitotoxic damage [1]. More recently, research has revealed that vinpocetine activates the PI3K/AKT signaling pathway, promoting phosphorylation of connexin 43 (Cx43) in astrocytes, which contributes to its protective effects against cerebral ischemia-reperfusion injury [6].
Figure 1: Comprehensive Mechanism of Vinpocetine in Cerebral Ischemia. This diagram illustrates the multi-target action of vinpocetine against key pathological cascades in cerebral ischemia, highlighting its effects on PDE1 inhibition, sodium channel blockade, IKK/NF-κB inhibition, PI3K/AKT activation, and NLRP3 inflammasome suppression.
The middle cerebral artery occlusion/reperfusion (MCAO/R) model represents the most widely utilized and clinically relevant approach for studying vinpocetine's effects in experimental cerebral ischemia. This model involves the transient occlusion of the middle cerebral artery, which supplies approximately 70% of the cerebral hemisphere, creating an ischemic penumbra that can be salvaged by timely intervention [5]. For optimal results, adult male C57BL/6 mice (22-25 g) or Wistar rats (250-280 g) are recommended, with animals housed under controlled conditions (12-hour light-dark cycle, 22 ± 2°C) with free access to food and water [5] [6]. Surgical procedures require anesthesia induction using 2% chloral hydrate (400 mg/kg, intraperitoneal) or isoflurane (4% induction, 1.5-2% maintenance in 70% N~2~O/30% O~2~) [5].
The core surgical protocol involves careful vascular occlusion through the insertion of a silicon-coated monofilament nylon suture (diameter approximately 0.22 ± 0.01 mm for mice) via the external carotid artery into the internal carotid artery, advancing it approximately 11 mm to block the middle cerebral artery origin [5]. Cerebral blood flow should be monitored throughout the procedure using a Laser Speckle Contrast Imager or similar technology to confirm successful occlusion (typically >70% reduction in blood flow) and subsequent reperfusion [5]. The occlusion period generally ranges from 60 minutes for transient models, after which the filament is withdrawn to allow reperfusion [5]. Sham-operated animals undergo identical procedures except for the actual arterial occlusion.
Vinpocetine administration in experimental cerebral ischemia follows distinct dosing protocols depending on the research objectives. For post-stroke treatment paradigms, vinpocetine is typically administered at 1 hour after reperfusion via intraperitoneal injection at doses of 5 mg/kg (low dose) or 10 mg/kg (high dose) [5]. The drug is supplied as a sterile solution and should be dissolved in normal saline, with administration volume standardized to 0.25 mL/10 g body weight for rodents [5]. For preventive approaches, oral administration of 10-30 mg/kg daily for 7-14 days before ischemia induction has demonstrated efficacy in various studies [3]. Due to vinpocetine's relatively short plasma half-life (approximately 2-4 hours), multiple daily administrations may be necessary for sustained effects in chronic models [3].
Table 2: In Vivo Dosing Regimens for Vinpocetine in Cerebral Ischemia Models
| Administration Route | Dosing Schedule | Recommended Dosages | Therapeutic Time Window |
|---|---|---|---|
| Intraperitoneal (post-ischemia) | Single dose at reperfusion | 5 mg/kg (low), 10 mg/kg (high) | 1 hour after reperfusion |
| Intravenous (post-ischemia) | Single daily injection for 7 days | 30 mg/kg | Within 48 hours to 14 days post-stroke |
| Oral (pre-treatment) | Once or twice daily for 7-14 days | 10-30 mg/kg | 7-14 days before ischemia |
| Oral (chronic) | Three times daily | 5-20 mg/kg | Long-term prevention |
Comprehensive assessment of vinpocetine's efficacy requires multidimensional outcome measures evaluated at appropriate timepoints post-ischemia. Neurological function should be assessed at 24 hours and periodically up to 28 days after reperfusion using validated scoring systems such as the Bederson scale (0-4 points) or more sensitive tests like the modified Neurological Severity Score (mNSS) [5]. The infarct volume represents a critical morphological endpoint, typically evaluated at 24-72 hours after ischemia using 2,3,5-triphenyltetrazolium chloride (TTC) staining [5] [7]. Fresh brain tissues should be sectioned coronally into 2-mm thick slices, incubated in 1% TTC at 37°C for 10-15 minutes, and fixed in 4% paraformaldehyde [5]. Infarct areas are quantified using image analysis software (e.g., ImageJ), with correction for edema calculated as: Percentage infarct size = (contralateral area - ipsilateral non-infarct area)/contralateral area × 100% [5].
Molecular analyses provide mechanistic insights into vinpocetine's actions. For assessment of inflammatory mediators, brain tissue samples should be collected from the ischemic core and penumbra regions, homogenized in appropriate buffers, and analyzed for cytokine levels (IL-1β, IL-18, TNF-α) using ELISA kits following manufacturer protocols [5]. Protein expression of key targets (NLRP3, caspase-1, ASC, NF-κB, p-AKT, Cx43) can be evaluated by Western blotting, while mRNA levels are determined by real-time PCR with primers specific for target genes [5] [6]. Additional parameters may include measurement of oxidative stress markers (MDA content, SOD activity), blood-brain barrier integrity, and apoptotic cell death (TUNEL staining) [6].
The OGD/R model effectively mimics cerebral ischemia-reperfusion injury in controlled in vitro settings and is particularly valuable for elucidating vinpocetine's cellular mechanisms. Primary astrocytes represent the most relevant cellular system, isolated from cerebral cortices of newborn Wistar rats (1-3 days old) [6]. The isolation process involves careful dissection of cerebral cortices, removal of meninges, tissue digestion with 0.125% trypsin for 15 minutes at 37°C, and resuspension in DMEM/F12 medium containing 10% fetal bovine serum [6]. Cells are plated at 10^5^ cells/mL in 75 cm^2^ flasks and maintained at 37°C with 5% CO~2~, with medium changes every 3 days. After 12 days, culture purity (>95% astrocytes) should be confirmed by immunofluorescence staining for glial fibrillary acidic protein (GFAP) [6].
For the OGD/R procedure, astrocytes are first washed with glucose-free DMEM and then incubated in glucose-free medium within a hypoxic chamber containing 95% N~2~ and 5% CO~2~ for 6-12 hours [6]. Following this oxygen-glucose deprivation period, the medium is replaced with normal glucose-containing DMEM, and cells are returned to normoxic conditions (95% air, 5% CO~2~) for 6-24 hours of reoxygenation [6]. Vinpocetine treatment is typically applied during the reoxygenation phase at concentrations ranging from 10-60 μM, with 30 μM demonstrating significant efficacy in multiple studies [6]. For mechanistic studies, specific pathway inhibitors such as LY294002 (20 μM) or BKM120 (2 μM) for PI3K/AKT signaling can be co-administered with vinpocetine [6].
Comprehensive assessment of vinpocetine's cellular protective effects requires multiple complementary assays. Cell viability should be quantified using the MTT assay or similar approach (e.g., CCK-8), following manufacturer protocols with absorbance measurement at 490-570 nm [6]. Apoptosis rates are best determined by flow cytometry using Annexin V-FITC/PI double staining, with data analysis including early and late apoptotic populations [6]. For evaluation of oxidative stress, intracellular reactive oxygen species (ROS) levels can be measured using the DCFH-DA fluorescent probe (10 μM incubation for 20-30 minutes at 37°C) with fluorescence detection at excitation/emission wavelengths of 488/525 nm [6].
Inflammatory responses are assessed through measurement of nitric oxide using the Griess reaction and cytokine production (IL-1β, IL-6, TNF-α) via ELISA of cell culture supernatants [6]. For molecular mechanism studies, protein expression of key targets (p-AKT, AKT, p-Cx43, Cx43, NLRP3, caspase-1) should be analyzed by Western blotting, while intracellular localization can be determined by immunofluorescence staining followed by confocal microscopy [5] [6]. Mitochondrial function parameters, including membrane potential (JC-1 staining) and ATP levels (luciferase-based assays), provide additional insights into vinpocetine's mechanisms of protection against ischemic injury.
Despite substantial evidence supporting vinpocetine's potential in cerebral ischemia, several significant research gaps remain to be addressed. The clinical translation of vinpocetine has been limited by insufficient large-scale, randomized controlled trials meeting contemporary methodological standards [8]. Most existing clinical studies were conducted before the 1990s and used outdated diagnostic criteria and outcome measures [8]. Additionally, pharmacokinetic optimization requires further investigation, particularly regarding the therapeutic relevance of its primary metabolite, apovincaminic acid (AVA), and potential development of formulations with improved bioavailability [2].
Future research should prioritize well-designed clinical trials with appropriate patient stratification, standardized vinpocetine formulations, and clinically relevant endpoints to definitively establish efficacy in human stroke [8]. Exploration of combination therapies targeting multiple pathways in cerebral ischemia represents another promising direction, potentially enhancing therapeutic efficacy while reducing required doses [3]. The development of novel vinpocetine analogs with improved pharmacokinetic properties and target selectivity may address limitations of the parent compound [1]. Finally, greater attention to vinpocetine's effects on recovery phases of stroke and its potential applications in other cerebrovascular disorders would significantly expand our understanding of its therapeutic utility [9] [10].
Vinpocetine's anti-inflammatory action is primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The detailed mechanism is illustrated in the following diagram:
This diagram shows that Vinpocetine directly targets the IKK complex to inhibit NF-κB signaling [1] [2] [3]. This suppression leads to reduced production of key inflammatory mediators across various disease models, as summarized in the table below.
Table 1: Documented Anti-inflammatory Effects of Vinpocetine in Preclinical Models
| Disease Model | Key Inflammatory Mediators Suppressed | Observed Effects | Citations |
|---|---|---|---|
| Atherosclerosis | NF-κB, TNF-α, IL-6, MCP-1 | Reduced monocyte adhesion and migration, increased plaque stability. | [1] [3] |
| Pulmonary Fibrosis | TNF-α, IL-6, TGF-β1 | Ameliorated collagen deposition, restored lung architecture. | [4] [5] |
| Inflammatory Pain | TNF-α, IL-1β, NF-κB (in paw and spinal cord) | Reduced mechanical and thermal hyperalgesia. | [2] |
| Cerebral Ischemia-Reperfusion | NF-κB, TNF-α, oxidative stress markers | Decreased cerebral infarction volume and improved neurological function. | [6] |
Here are detailed methodologies for key anti-inflammatory assays from the literature, which can be adapted for testing derivatives like Vinpocetine N-Oxide.
This model is used to assess anti-inflammatory and analgesic effects peripherally and in the central nervous system [2].
This model is used to investigate anti-inflammatory and anti-fibrotic effects in the lung [4] [5].
While specific data for this compound is unavailable, the pharmacokinetic profile of Vinpocetine provides a useful reference point [1] [7].
The table below summarizes key in vitro study parameters for vinpocetine, which may serve as a useful reference for experimental design.
| Cell Line / System | Vinpocetine Concentrations | Treatment Duration | Key Observed Effects | Citation |
|---|---|---|---|---|
| HepG2 (Human Hepatocellular Carcinoma) | 5, 10, 20, 40, 80 μM | 24, 48, 72 hours | Dose- and time-dependent inhibition of cell proliferation; induction of cytotoxicity [1]. | |
| Human Breast Cancer Cells (MDA-MB-231) | 15, 30, 60 μM | 7 hours (for NF-κB assay) | Inhibition of TNF-α-induced NF-κB activity; cell cycle arrest; induction of apoptosis [1]. | |
| Vascular Cells (ECs, SMCs) and Immune Cells (Macrophages) | ~17 μM (IC₅₀ for IKK) | Varies by experiment (often 30 min pre-treatment before stimulus) | Inhibition of IKK/NF-κB signaling; reduced expression of pro-inflammatory cytokines and adhesion molecules [2] [3]. | |
| 3T3-L1 (Adipocyte Cell Line) | Information not specified in results | During differentiation | Inhibition of adipogenesis; increased cAMP levels; downregulation of PPARγ, C/EBPα [3]. |
Vinpocetine is a multi-target agent. Understanding its mechanisms is crucial for designing relevant experiments. Key targets and pathways include:
The following diagram illustrates the primary anti-inflammatory mechanism of vinpocetine mediated through the NF-κB pathway:
Based on the available data, here are key points to consider when planning experiments with vinpocetine:
Issue: Poor Aqueous Solubility of Vinpocetine Vinpocetine is a poorly water-soluble drug, which presents a significant challenge for its bioavailability and effectiveness in drug formulations [1] [2].
Solutions and Supporting Data Advanced formulation strategies can markedly improve vinpocetine's solubility and dissolution rate. The table below summarizes key approaches and their results:
| Formulation Strategy | Key Excipient/Carrier | Reported Outcome | Reference / Experimental Context |
|---|---|---|---|
| Solid Dispersion [2] | Polyethylene Glycol (PEG-4000) | Facilitates solubilization; enhances solubility in water at pH 6.8. | Molecular dynamics simulation (Martini 2.2 force field, Gromacs 2018). |
| Co-crystallization [3] | Cocrystal Formers | Improves biopharmaceutical properties. | Referenced study: Golob et al., J Pharm Sci. 2016. |
| Nanoparticle Delivery System [3] | Porous Silicon/Silica | Enables controlled release; tight binding with silicon oxide surface. | Quantum-chemical calculation of free energy of binding. |
Here are detailed methodologies for the key approaches cited in the search results.
1. Protocol: Preparing Vinpocetine Solid Dispersion with PEG-4000 This protocol is based on a molecular dynamics simulation study aimed at determining the optimal drug-polymer ratio [2].
2. Protocol: Evaluating Binding Using Quantum-Chemical Calculations This in-silico protocol is used to analyze the interaction between a drug and a potential carrier material [3].
The following diagram outlines a logical workflow for selecting and evaluating a solubility enhancement strategy for vinpocetine, based on the information gathered.
Q1: Why is vinpocetine considered a challenging compound for formulation? Vinpocetine has inherently poor aqueous solubility [1] [2]. It is soluble in organic solvents like ethanol and DMSO but poorly soluble in water, which limits its absorption in the body.
Q2: What is the scientific basis for using PEG to improve vinpocetine's solubility? Molecular dynamics simulations indicate that PEG facilitates the solubilization of vinpocetine in water. The polymer likely reduces the energy barrier for the drug to transition into an aqueous environment, thereby enhancing its apparent solubility and dissolution rate [2].
Q3: Are there other promising carriers for vinpocetine besides PEG? Yes, research indicates that porous inorganic materials, such as silicon dioxide (silica), are effective. Quantum-chemical calculations show that vinpocetine forms a stable, strong bond with the surface of silicon oxide, making it a suitable candidate for creating controlled-release nanoparticle delivery systems [3].
Although the search results do not specifically mention the N-Oxide degradant, one key study details the general pathways and conditions under which vinpocetine degrades in aqueous solutions, which is a primary factor in its instability [1].
The table below summarizes the main factors influencing vinpocetine degradation:
| Factor | Effect on Degradation |
|---|---|
| pH of Solution | Major route of degradation varies with pH: at acidic pH (1-3), it follows a consecutive reaction; at neutral pH (3.5-6.0), it follows pseudo first-order kinetics [1]. |
| Buffer Composition | Subject to significant catalysis by acetate and phosphate buffers [1]. |
| Temperature | Reaction rates are temperature-dependent; elevated temperatures increase degradation [1]. |
| Oxygen | No oxygen effect was found on the degradation of vinpocetine in the studied system [1]. |
Based on the general degradation patterns and formulation research, here are some approaches that could be investigated to improve vinpocetine stability:
To systematically address the degradation problem, you could follow this investigative workflow:
The most direct path to a solution involves:
The following table summarizes key information on Vinpocetine's structure and related synthetic studies that could inform your work on its N-Oxide.
| Aspect | Description & Relevance |
|---|---|
| Core Structure | Vinpocetine is a semi-synthetic derivative of vincamine. Its fundamental structure consists of a pentagonal ring (E) and four hexagonal rings (A, B, C, D) [1]. |
| Known Metabolic Pathway | A primary known metabolite of Vinpocetine is apovincaminic acid, resulting from the hydrolysis of the ester group, not N-oxidation [2] [3]. |
| Reported Synthetic Modifications | Recent research has successfully created new derivatives by modifying the ester group at position 14. Replacing this group with extended side chains has yielded compounds with 5 to 8-fold higher PDE1A inhibitory activity than Vinpocetine [1]. |
Although specific for other derivatives, the methodology from recent studies provides a robust framework that can be adapted for synthesizing and evaluating new compounds like Vinpocetine N-Oxide. The workflow below outlines the key stages.
Given the lack of direct information on this compound, here are suggestions to guide your research:
The table below summarizes key parameters from several validated methods for separating vinpocetine from other substances, including its alkaline degradation product. You can use these as a starting point for your method development.
| Analytical Technique | Key Chromatographic Conditions | Separation Focus | Performance | Citation |
|---|
| RP-HPLC | Column: C8, 0.05 M KH₂PO₄ (pH 3) & Methanol (Gradient) Flow Rate: 1.5 mL/min Detection: UV @ 235 nm | Vinpocetine, Vitamin E, & Alkaline Degradation Product | Rt (VINP): 2.89 min; Well-resolved peaks | [1] | | RP-HPLC | Column: Eurospher II C18 (250 × 4.6 mm, 5 µm) Mobile Phase: ACN-0.02 M KH₂PO₄ (80:20, v/v; pH 6) Flow Rate: 0.9 mL/min Detection: 230 nm (VINP) | Vinpocetine, Folic Acid, & Alkaline Degradation Product | Linear Range: 12.5–200 µg/mL (VINP) | [2] | | RP-HPLC | Column: Purospher Star C18 (250 x 4.6 mm, 5 µm) Mobile Phase: ACN: Ammonium Acetate (55:45 v/v; pH 2.8) Detection: UV @ 280 nm | Vinpocetine in API and Formulation | Rt: ~24 min; Linear Range: 5–100 µg/mL | [3] | | TLC-Densitometry | Stationary Phase: TLC silica gel 60 F₂₅₄ Mobile Phase: MeOH-CHCl₃-EtOAc-Glacial HOAc-NH₄OH (6:2:2:0.5:0.1, v/v) Detection: 235 nm | Vinpocetine, Vitamin E, & Alkaline Degradation Product | Rf (VINP): 0.62; Well-resolved spots | [1] |
Since Vinpocetine N-Oxide is not explicitly mentioned in the literature, resolving its separation will likely involve systematic optimization. The following workflow outlines a logical approach to troubleshooting this issue.
Based on the general principles of chromatographic separation and the information available, here are specific areas to investigate:
For your audience of drug development professionals, these experimental protocols and details are critical.
The table below summarizes the key quantitative data relevant to vinpocetine's metabolic stability, synthesized from recent research.
| Parameter | Value / Finding | Context & Notes | Source |
|---|---|---|---|
| Oral Bioavailability | 6.2–6.7% (fasted state); Increases 60–100% with food | In humans; significantly higher in rodents (~52%). Highlights extensive first-pass metabolism. | [1] |
| Elimination Half-life (t₁/₂) | 1–2 hours | Short half-life indicates rapid clearance from the body. | [2] [3] [4] |
| Time to Peak Blood Levels (Tₘₐₓ) | ~1 hour | After oral administration. | [4] [1] |
| Primary Metabolite | Apovincaminic acid (cis-apovincaminic acid) | Formed via rapid and extensive metabolism; main metabolite found in plasma. | [2] [1] |
| Volume of Distribution | 3.2 ± 0.9 L/kg (IV) | Suggests high distribution into tissues. | [4] [1] |
| Protein Binding | 86.6% to complete binding | Reported range for binding to blood proteins. | [1] |
| Primary Metabolic Enzyme | Cytochrome P450 (CYP) | Specifically, evidence points to CYP2C19 and CYP2D6 involvement. | [5] |
Vinpocetine's metabolic pathway involves rapid and extensive biotransformation, which is the core of its stability challenge. The following diagram illustrates its primary metabolic fate and the associated stability challenges.
The stability challenge is primarily driven by its short half-life and low oral bioavailability due to extensive pre-systemic metabolism [1]. The diagram below outlines a potential experimental workflow for investigating and improving its metabolic stability.
Based on the identified challenges, here are two primary strategic approaches for your research:
The table below summarizes several validated HPLC methods for quantifying vinpocetine, which can serve as a starting point for developing an analysis protocol for its derivatives.
| Method Focus | Key Chromatographic Conditions | Performance Characteristics | Application / Note | Source |
|---|
| Stability-Indicating Assay | Column: C18 Mobile Phase: Acetonitrile-phosphate buffer (pH 6.0; 65:35) Flow Rate: 1.7 mL/min | Validated per ICH guidelines; suitable for quantifying vinpocetine and its potential impurities in the same run. | Quality control of tablet formulations; uses multiresponse optimization. | [1] | | RP-HPLC for Dosage Form | Column: Kromasil C18 (250 mm x 4.6 mm, 5µm) Mobile Phase: Acetonitrile:Buffer (90:10 % v/v) Detection: UV @ 228 nm Flow Rate: 1.0 mL/min | Linearity: 5-75 µg/mL (r² = 0.999) Retention Time: ~6.4 min Recovery: 98-102% | Analysis of bulk and pharmaceutical dosage forms; described as simple and cost-effective. | [2] | | Simultaneous Estimation (with Piracetam) | Column: C18 (250 mm x 4.6 mm, 5µm) Mobile Phase: 0.05M Phosphate Buffer (pH 6.0):Methanol (50:50) Detection: UV @ 225 nm Flow Rate: 1.0 mL/min | Linearity: 2-12 µg/mL for vinpocetine Retention Time: ~7.41 min for vinpocetine Recovery: ~102% | Demonstrates method applicability in a combined bilayered tablet formulation. | [3] |
Here is a detailed methodology based on the stability-indicating assay, which is most relevant for investigating degradation products [1].
1. Instrumentation and Conditions
2. Sample and Standard Preparation
3. Forced Degradation Studies (Stress Testing) To validate the method as stability-indicating and to study degradation products like N-Oxide, stress the sample under the following conditions:
After each stress treatment, analyze the samples using the developed HPLC method to demonstrate selectivity – that the method can adequately separate and quantify vinpocetine from its degradation products.
The following workflow outlines a systematic approach to diagnosing and resolving common problems encountered during HPLC method development and analysis.
Matrix effects (ME) are a major concern in quantitative LC-MS and can severely impact the accuracy, sensitivity, and reproducibility of your bioanalytical method. They occur when compounds co-eluting with your analyte interfere with its ionization in the mass spectrometer, causing either ion suppression or, less commonly, ion enhancement [1] [2] [3].
For a bioanalysis of Vinpocetine N-Oxide, key concepts include:
Before you can overcome matrix effects, you must first detect and evaluate them. The following table summarizes the primary techniques.
| Method | Description | Key Advantages | Key Limitations |
|---|---|---|---|
| Post-Column Infusion [2] [3] | Continuous analyte infusion during LC-MS analysis of a blank matrix extract. | Qualitative; identifies chromatographic regions of ion suppression/enhancement in real-time. | Does not provide quantitative data; requires additional hardware setup [2]. |
| Post-Extraction Spiking [1] [3] | Compares analyte response in neat solution to response in blank matrix spiked post-extraction. | Provides a quantitative Matrix Factor (MF); standard method for validation [1]. | Requires a true blank matrix (challenging for endogenous compounds) [2]. |
| Slope Ratio Analysis [3] | Extension of post-extraction spiking; compares calibration curve slopes in neat solution vs. matrix. | Semi-quantitative; assesses ME over a concentration range instead of a single level [3]. | More complex than single-level spiking; still requires a blank matrix. |
Here are detailed experimental protocols for the two most common methods:
1. Protocol: Qualitative Assessment via Post-Column Infusion This method helps you visualize where in the chromatogram matrix effects occur [2] [3].
2. Protocol: Quantitative Assessment via Post-Extraction Spiking This method quantifies the matrix effect for your specific analyte and method [1].
The following workflow outlines the strategic decision-making process for addressing matrix effects in your analysis:
Based on the strategy selected from the workflow above, you can employ the following techniques.
The goal here is to physically remove interfering compounds or separate them from your analyte.
When minimization is insufficient, use calibration techniques to account for the effects.
Q1: Why am I seeing such strong matrix effects for this compound? Matrix effects are highly compound-specific. As a metabolite, this compound is likely more polar than Vinpocetine, potentially causing it to elute earlier in the chromatographic run where many matrix interferences (like salts and phospholipids) also elute. Its specific chemical structure may also make it more susceptible to ionization competition in the ESI source [1] [3].
Q2: What is the best internal standard for this analysis? The best internal standard is a stable isotope-labeled form of this compound itself (e.g., ^13^C- or ^2^H-labeled). It is chemically identical and will co-elute perfectly with the analyte, ensuring it experiences the exact same matrix effects and extraction efficiency, providing the most accurate correction [2].
Q3: I don't have a blank matrix. How can I evaluate matrix effects? For endogenous compounds or when a blank matrix is unavailable, you can use:
The following table summarizes key parameters from recent and validated methods for vinpocetine analysis that could be relevant for your method development work.
| Method | Key Parameters | Linear Range | Limit of Detection (LOD) | Application/Note |
|---|---|---|---|---|
| Electrooxidation (DPV) [1] [2] | Glassy Carbon Electrode (GCE), pH-dependent, irreversible oxidation at +1.0 V | 0.20 to 12.8 mg L⁻¹ | 0.07 mg L⁻¹ | First report on electrooxidation; "modification-free" and selective in pharmaceuticals. |
| Stability-Indicating HPLC [3] | C18 column; Mobile phase: Acetonitrile-Posphate buffer (pH 6.0), 65:35 (v/v); Flow rate: 1.7 mL/min | Information missing | Information missing | Multiresponse optimization; suitable for vinpocetine and its potential impurities. |
| RP-HPLC [4] | Zorbax C18 column; Mobile phase: Ammonium acetate buffer-Acetonitrile, 40:60 (v/v); Flow rate: 1.0 mL/min; Detection: 280 nm | 160–240 μg mL⁻¹ | 0.0968 μg mL⁻¹ | Validated per ICH guidelines; for pure and pharmaceutical dosage forms. |
The experimental workflow for developing an analytical method typically involves a logical sequence of steps, which can be visualized as follows:
Here are the detailed methodologies for the key analytical techniques cited.
This represents a novel, "modification-free" sensing approach.
This is a robust method developed for pharmaceutical dosage forms.
Q1: What are the critical factors for optimizing the selectivity of a vinpocetine analysis method?
Q2: How can I improve the sensitivity of my vinpocetine assay?
Q3: My analysis shows interference. How can I confirm the method is specific for vinpocetine?
Q4: The recovery of vinpocetine in my sample is low. What could be the cause?
Since your query specifically mentions "Vinpocetine N-Oxide," please note the following critical points:
The following table summarizes the key characteristics, mechanisms of action, and primary uses of the more common Vinca alkaloids and Vinpocetine, based on the search results.
| Alkaloid Name | Natural Source | Primary Mechanism of Action | Main Clinical & Research Applications | Key Characteristics |
|---|
| Vinpocetine [1] [2] [3] | Semi-synthetic derivative of vincamine (from Vinca minor) [1] [2] | - PDE1 inhibition [4] [2]
While data on the N-oxide form is lacking, the mechanisms of its parent compound, Vinpocetine, have been studied in detail. The following diagram outlines its primary molecular targets and downstream effects.
Vinpocetine's multi-target mechanism contributes to its neuroprotective and cerebrovascular effects [4] [2].
The absence of data on this compound suggests it may be a novel or poorly studied derivative. For a comprehensive investigation, you could consider the following approaches:
The table below summarizes the quantitative data available for Vinpocetine's inhibition of Phosphodiesterase 1 (PDE1) isozymes.
| PDE1 Isozyme | Substrate Preference | Inhibition by Vinpocetine (IC₅₀) | Key Tissue/Cell Expression |
|---|---|---|---|
| PDE1A [1] [2] | cGMP [1] [2] | 7.94 µM [3] | Brain, Contractile Vascular Smooth Muscle Cells (SMCs) [1] |
| PDE1B [1] [2] | cGMP [1] [2] | ~8-20 µM [1] [2] | Brain, Macrophages [1] |
| PDE1C [1] [2] | cAMP & cGMP [1] [2] | ~40-50 µM [1] [2] | Brain, Proliferating SMCs, Heart [1] |
Vinpocetine is a selective inhibitor of the Ca²⁺/calmodulin-stimulated PDE1 family [1] [2]. It shows distinct affinities for different isoforms, being most potent against PDE1A and PDE1B and about 3- to 5-fold less potent against PDE1C [1] [2]. This inhibition leads to increased intracellular levels of cyclic nucleotides (cAMP and cGMP), which is considered a primary mechanism behind its vasodilatory and neuroprotective effects [4].
The following are key experimental models and protocols used to validate Vinpocetine's efficacy, which could serve as a reference for future studies on Vinpocetine N-Oxide.
The following diagram illustrates the primary molecular mechanisms of Vinpocetine identified in the research, based on the PDE1 inhibition data and related pathways from the search results.
A significant gap exists in the publicly available scientific literature regarding This compound. None of the identified search results provided quantitative data on its potency, efficacy, or metabolic activity concerning PDE1 inhibition.
The table below summarizes the key molecular targets and effects through which vinpocetine exerts its anti-inflammatory activity.
| Molecular Target/Pathway | Observed Effect of Vinpocetine | Experimental Evidence |
|---|---|---|
| NF-κB Pathway | Inhibits IKK; reduces IκBα phosphorylation & degradation; blocks NF-κB nuclear translocation [1] [2]. | In vivo (mouse carrageenan model): reduced TNF-α, IL-1β in paw/spinal cord [2]. |
| PDE1 Inhibition | Increases intracellular cAMP/cGMP [3] [4]. | In vitro & in vivo: linked to vasodilation, reduced platelet aggregation, memory improvement [3] [4]. |
| Cytokine Production | Suppresses key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [5] [2]. | In vivo (rat bleomycin model): dose-dependent reduction in TNF-α, IL-6, TGF-β1 in BALF [5]. |
| Oxidative Stress | Scavenges ROS; inhibits lipid peroxidation; boosts antioxidant defenses (GSH, SOD, CAT) [5] [2]. | In vivo (mouse carrageenan model): inhibited superoxide anion, restored GSH, increased antioxidant capacity [2]. |
The following diagram synthesizes these mechanisms into a cohesive signaling pathway, illustrating vinpocetine's multi-target action against inflammation.
The efficacy of vinpocetine's anti-inflammatory action is supported by data from various standardized experimental models. Key findings and the corresponding experimental protocols are summarized below.
| Disease Model | Treatment Protocol | Key Quantitative Results |
|---|
| Carrageenan-Induced Inflammatory Pain [2] | - Model: Carrageenan (100 μg/paw) injection in mice.
Based on the search results, there is currently no specific data available on the anti-inflammatory activity, experimental protocols, or direct comparison with vinpocetine for its N-Oxide derivative. This suggests it may be a novel analog still in early-stage research.
For a comprehensive and objective comparison guide, I suggest the following steps:
Extensive research demonstrates that vinpocetine provides neuroprotection through multiple mechanisms. The table below summarizes key experimental findings from model systems.
| Mechanism of Action | Experimental Model | Key Findings | Citations |
|---|---|---|---|
| Synaptic Plasticity & Memory | Rat model of Alzheimer's disease (ICV Aβ injection) | Significant prevention of Aβ-induced impairment of hippocampal long-term potentiation (LTP); restored EPSP slope and population spike amplitude. [1] | |
| Neuronal Survival | Rat model of NMDA-induced excitotoxicity in entorhinal cortex | Attenuated behavioral deficits (novel object recognition, spatial learning); significantly decreased brain lesion size and microglial activation. [2] | |
| Anti-inflammatory Action | In vitro studies (various cell types) and animal models of atherosclerosis | Inhibition of IKK/NF-κB pathway; reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β) and adhesion molecules. [3] [4] [5] | |
| Antioxidant Effects | In vitro models of oxidative stress | Scavenging of hydroxyl radicals; inhibition of lipid peroxidation in brain tissue synaptosomes. [1] [6] | |
| Cerebral Blood Flow & Metabolism | Human patients with chronic cerebrovascular disorders & animal models | Increased cerebral blood flow and glucose metabolism; enhanced oxygen utilization in the brain. [7] [8] [6] | |
| Ion Channel Modulation | Patch-clamp studies in rat cortical neurons | Blockade of voltage-dependent Na+ channels (IC50 ~10-50 μM); regulation of intracellular Ca2+ to prevent excitotoxicity. [4] [5] [6] |
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments cited above.
LTP Induction in a Rat AD Model [1]
Assessment of Anti-inflammatory Effects [3] [4]
The following diagram synthesizes the primary molecular pathways through which vinpocetine exerts its neuroprotective effects, based on the experimental data.
For scientists and drug development professionals, the data confirms vinpocetine as a compelling multi-target agent. Its efficacy across diverse disease models—from Alzheimer's and excitotoxicity to atherosclerosis—highlights its potential for drug repurposing [4] [5]. The well-defined and complementary mechanisms of action (PDE1 inhibition, IKK suppression, ion channel modulation) provide a strong rationale for its neuroprotective and cognitive-enhancing effects [1] [4] [6]. Furthermore, its excellent safety profile in long-term clinical use is a significant advantage for translational development [9] [4].
The table below summarizes the key metabolites of vinpocetine identified in the scientific literature. Note that an "N-Oxide" metabolite is not mentioned in the searched clinical and pharmacological reviews [1] [2] [3].
| Metabolite Name | Metabolic Pathway | Documented Activity & Characteristics |
|---|---|---|
| Apovincaminic Acid (AVA) [2] [4] [3] | De-esterification (primary pathway) | Active. Contributes to vinpocetine's neuroprotective effects [5]. |
| Other Minor Metabolites [4] [6] | Hydroxylation and conjugation | Not well characterized. Limited information on specific structures or activity. |
| Vinpocetine N-Oxide | (Not reported) | No data found in the current search results. |
For researchers aiming to assess metabolite activity, the following approaches from vinpocetine and AVA studies can serve as a methodological reference.
The following diagram illustrates the established metabolic pathway of vinpocetine and a generalized experimental workflow that could be adapted for assessing the activity of uncharacterized metabolites.
The absence of data on "this compound" suggests a potential gap in the literature. Your focus on this specific metabolite could be a novel area of investigation. Future research could explore:
The following table summarizes the key safety and efficacy data for Vinpocetine based on available clinical studies and reviews.
| Profile Aspect | Details and Findings |
|---|---|
| Common Dosing | 5-30 mg, up to 3 times daily due to a short half-life (1-4 hours) [1] [2]. |
| Bioavailability | ~6.7% in fasted state; increases by 60-100% when taken with food [3] [2]. |
| General Safety & Tolerance | Generally well tolerated at standard oral doses [1]. |
| Common Adverse Reactions | Facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, indigestion [1]. |
| Serious Risks & Contraindications | Information regarding safety in pregnancy and lactation is lacking; traditional uses include antilactagogue and emmenagogue (may stimulate menstrual flow), so use is avoided [1]. Use caution in patients on anticoagulant medications [1]. The whole plant or extract is potentially contraindicated in constipation and hypotension [1]. |
| Efficacy in Acute Ischemic Stroke | A 2022 meta-analysis of 4 RCTs found vinpocetine reduced disability at 1 and 3 months and improved cognitive scores. However, evidence was not sufficient to confirm a reduction in case fatality [4]. |
| Efficacy for Cognitive Impairment & Dementia | A 2003 Cochrane review found some evidence of benefit for Vinpocetine (30mg/day and 60 mg/day) compared with placebo, but concluded that evidence was inconclusive and did not support widespread clinical use. Many early studies were not performed with modern diagnostic criteria [5]. |
For researchers, the following details on clinical trial methodologies may be useful for evaluating the existing evidence on Vinpocetine.
Clinical Trial on Acute Ischemic Stroke (2022 Meta-Analysis) [4]
Clinical Trial on Chronic Cerebrovascular Ischemia [1]
Vinpocetine's effects are attributed to several mechanisms that contribute to its neuroprotective potential. The diagram below illustrates these key pathways.
The diagram shows how Vinpocetine's multi-target action contributes to its overall neuroprotective and cerebrovascular effects [1] [3] [6].
The recognized active metabolite of Vinpocetine is Apovincaminic Acid (AVA) [1] [2]. Pharmacokinetic studies focus on AVA for determining the drug's concentration and activity in the body [2].
| Metabolite Name | Status | Key Characteristics |
|---|---|---|
| Apovincaminic Acid (AVA) [1] [2] | Established active metabolite | Primary de-esterified metabolite; population pharmacokinetic (PopPK) models developed for it [2]. |
| Vinpocetine N-Oxide | Not found in literature | No available data on its formation, activity, or pharmacokinetics. |
For a compound to be validated as an active metabolite, specific experimental evidence is required. The established approach for Vinpocetine's known metabolite involves:
The standard methodology for metabolite identification and validation includes:
The absence of data on this compound in published literature means it has not yet been characterized. Your investigation may require: